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molecular formula C15H12O2S B109580 2-(4-Methoxyphenyl)benzothiophene-6-OL CAS No. 225648-21-5

2-(4-Methoxyphenyl)benzothiophene-6-OL

Cat. No. B109580
M. Wt: 256.3 g/mol
InChI Key: VZUFJMKTXKURRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06096781

Procedure details

2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene (1.0 g, 3.35 mmol) was dissolved in 10 mL of methylene chloride and warmed to 30° C. Boron trichloride (3.685 35 mL, 3.685 mmol 1M in methylene chloride) was slowly added to the stirring reaction solution. The reaction was allowed to proceed for one hour at ambient temperature. The reaction was quenched with the dropwise addition of methanol (0.536 g, 16.75 mmol). The reaction was stirred for two hours and a white precipitate formed. The solid as filtered off, washed three times with 10 mL portions of methylene chloride and dried to yield the title compound as a white solid. EA calculated for C15H12O2S: C, 70.29; H, 4.72; S, 12.51. Found: C, 67.69; H, 4.65; S, 12.02. MS(FD): m/e=256 (M+).
Name
2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0.536 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([O:18]C(C)C)[CH:16]=[CH:17][C:11]=3[CH:10]=2)=[CH:5][CH:4]=1.B(Cl)(Cl)Cl.CO>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([OH:18])[CH:16]=[CH:17][C:11]=3[CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
0.536 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid as filtered off
WASH
Type
WASH
Details
washed three times with 10 mL portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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